3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide is a synthetic organic compound that features a benzothiazole ring fused to a pyrazine ring, with a carboxamide group attached to the pyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized by the condensation of 1,2-diketones with diamines.
Coupling of Benzothiazole and Pyrazine Rings: The benzothiazole and pyrazine rings are coupled through a nucleophilic substitution reaction, often using a halogenated pyrazine derivative.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazine derivative with an appropriate amine, such as 2-methoxyethylamine, under amide bond-forming conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenated compounds, organometallic reagents, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as a precursor in the synthesis of heterocyclic compounds.
Biology
In biological research, 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation, which could lead to the development of new drugs.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide exerts its effects would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it could interact with specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxamide: Lacks the 2-methoxyethyl group, which might affect its solubility and bioactivity.
N-(2-Methoxyethyl)pyrazine-2-carboxamide: Lacks the benzothiazole ring, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of both the benzothiazole and pyrazine rings, along with the 2-methoxyethyl group, makes 3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide unique. This combination of structural features can confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide (CAS Number: 873856-90-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and pharmacological applications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N4O2S. The compound features a benzothiazole moiety, a pyrazine ring, and a methoxyethyl group, which contribute to its unique chemical properties and biological activities.
Key Physical Properties
Property | Value |
---|---|
Molecular Weight | 302.36 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of Intermediates : The synthesis starts with the formation of the benzothiazole and pyrazine intermediates.
- Coupling Reaction : These intermediates are then coupled under controlled conditions using specific reagents.
- Final Product Isolation : The final product is purified through crystallization or chromatography.
Research indicates that this compound may interact with several cellular pathways. Its mechanism of action is primarily linked to the inhibition of specific kinases involved in signaling pathways such as the Janus kinase (JAK) pathway. This interaction can modulate cellular responses by affecting protein phosphorylation states, leading to altered gene expression and cellular behavior.
Pharmacological Applications
The compound has shown potential in various therapeutic areas:
- Anticancer Activity : Similar compounds have been reported to exhibit anticancer properties by inhibiting tumor growth through targeted kinase inhibition.
- Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation by modulating cytokine production.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can inhibit the activity of certain enzymes involved in cancer progression. For instance, pyrazine derivatives have been tested for their inhibitory effects on human carbonic anhydrase II (hCA II), showing promising results as potential anticancer agents .
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for antimicrobial activity against various pathogens. One study reported moderate antimicrobial effects against Staphylococcus aureus and Escherichia coli at concentrations around 250 μg/mL .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-21-9-8-18-14(20)12-13(17-7-6-16-12)15-19-10-4-2-3-5-11(10)22-15/h2-7H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKTVXAVMYYVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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